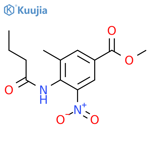

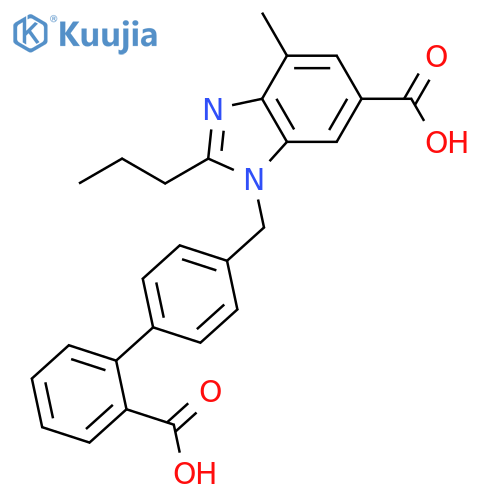

Cas no 884330-12-5 (6-Des(1-methyl-2-benzimidazolyl)-6-carboxy Telmisartan)

6-Des(1-methyl-2-benzimidazolyl)-6-carboxy Telmisartan 化学的及び物理的性質

名前と識別子

-

- 1-((2'-Carboxy-[1,1'-biphenyl]-4-yl)methyl)-4-methyl-2-propyl-1H-benzo[d]imidazole-6-carboxylic acid

- 1H-Benzimidazole-6-carboxylic acid, 1-[(2'-carboxy[1,1'- biphenyl]-4-yl)methyl]-4-methyl-2-propyl-

- 3-[[4-(2-carboxyphenyl)phenyl]methyl]-7-methyl-2-propylbenzimidazole-5-carboxylic acid

- 6-DES(1-METHYL-2-BENZIMIDAZOLYL)-6-CARBOXY TELMISARTAN

- BEN450

- Telmisartan Diacid Impurity

- UNII-3J26V3NR17

- 3J26V3NR17

- 1-((2'-Carboxybiphenyl-4-yl)methyl)-4-methyl-2-propyl-1H-benzimidazol-6-carboxylic acid

- Telmisartan impurity E [EP]

- 1H-Benzimidazole-6-carboxylic acid, 1-((2'-carboxy(1,1'-biphenyl)-4-yl)methyl)-4-methyl-2-propyl-

- 1-[(

- 1-[(2′-Carboxy[1,1′-biphenyl]-4-yl)methyl]-4-methyl-2-propyl-1H-benzimidazole-6-carboxylic acid (ACI)

- 1-((2′-Carboxy-[1,1′-biphenyl]-4-yl)methyl)-4-methyl-2-propyl-1H-benzo[d]imidazole-6-carboxylic acid

- 6-Des(1-methyl-2-benzimidazolyl)-6-carboxy Telmisartan

-

- MDL: MFCD19705098

- インチ: 1S/C26H24N2O4/c1-3-6-23-27-24-16(2)13-19(25(29)30)14-22(24)28(23)15-17-9-11-18(12-10-17)20-7-4-5-8-21(20)26(31)32/h4-5,7-14H,3,6,15H2,1-2H3,(H,29,30)(H,31,32)

- InChIKey: XVWHGXBWUBIPAA-UHFFFAOYSA-N

- ほほえんだ: O=C(C1C=C(C)C2N=C(CCC)N(C=2C=1)CC1C=CC(C2C(C(O)=O)=CC=CC=2)=CC=1)O

計算された属性

- せいみつぶんしりょう: 428.17400

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 32

- 回転可能化学結合数: 7

- 複雑さ: 662

- トポロジー分子極性表面積: 92.4

じっけんとくせい

- ふってん: 694.3±55.0°C at 760 mmHg

- PSA: 92.42000

- LogP: 5.40890

6-Des(1-methyl-2-benzimidazolyl)-6-carboxy Telmisartan セキュリティ情報

- シグナルワード:Warning

- 危害声明: H302-H315-H319-H332-H335

- 警告文: P261-P280-P305+P351+P338

- ちょぞうじょうけん:Sealed in dry,2-8°C(BD243551)

6-Des(1-methyl-2-benzimidazolyl)-6-carboxy Telmisartan 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A069003486-250mg |

1-((2'-Carboxy-[1,1'-biphenyl]-4-yl)methyl)-4-methyl-2-propyl-1H-benzo[d]imidazole-6-carboxylic acid |

884330-12-5 | 97% | 250mg |

$323.40 | 2023-08-31 | |

| eNovation Chemicals LLC | D752462-250mg |

6-Des(1-Methyl-2-benziMidazolyl)-6-carboxy TelMisartan |

884330-12-5 | 97% | 250mg |

$265 | 2023-05-17 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-AP274-250mg |

6-Des(1-methyl-2-benzimidazolyl)-6-carboxy Telmisartan |

884330-12-5 | 97% | 250mg |

3058CNY | 2021-05-08 | |

| Biosynth | ID21073-25 mg |

6-Des(1-methyl-2-benzimidazolyl)-6-carboxy telmisartan |

884330-12-5 | 25mg |

$200.00 | 2023-01-04 | ||

| Chemenu | CM158377-5g |

1-((2'-carboxy-[1,1'-biphenyl]-4-yl)methyl)-4-methyl-2-propyl-1H-benzo[d]imidazole-6-carboxylic acid |

884330-12-5 | 97% | 5g |

$1929 | 2021-06-08 | |

| YUN NAN XI LI SHENG WU JI SHU GU FEN Co., Ltd. | BBP80459-5mg |

6-Des(1-methyl-2-benzimidazolyl)-6-carboxy telmisartan |

884330-12-5 | 98.0% | 5mg |

¥1000 | 2023-09-19 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-AP274-1g |

6-Des(1-methyl-2-benzimidazolyl)-6-carboxy Telmisartan |

884330-12-5 | 97% | 1g |

8072CNY | 2021-05-08 | |

| Biosynth | ID21073-50 mg |

6-Des(1-methyl-2-benzimidazolyl)-6-carboxy telmisartan |

884330-12-5 | 50mg |

$350.00 | 2023-01-04 | ||

| Biosynth | ID21073-2 mg |

6-Des(1-methyl-2-benzimidazolyl)-6-carboxy telmisartan |

884330-12-5 | 2mg |

$50.00 | 2023-01-04 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1223044-250mg |

1-((2'-Carboxy-[1,1'-biphenyl]-4-yl)methyl)-4-methyl-2-propyl-1H-benzo[d]imidazole-6-carboxylic acid |

884330-12-5 | 97% | 250mg |

¥1632 | 2023-04-13 |

6-Des(1-methyl-2-benzimidazolyl)-6-carboxy Telmisartan 合成方法

ごうせいかいろ 1

2.1 Reagents: Sulfuric acid , Fuming nitric acid Solvents: Water ; 1 h, -2 - 0 °C; 4 h, 0 °C

2.2 Reagents: Water ; cooled

3.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Ethanol ; 2 h, 1 MPa, 80 °C; 80 °C → rt

4.1 Reagents: Acetic acid Solvents: Xylene ; 3 h, reflux

5.1 Reagents: Potassium tert-butoxide Solvents: Dimethylformamide ; 30 min, cooled

5.2 10 h, rt

5.3 Reagents: Water ; cooled

6.1 Catalysts: Sodium hydroxide Solvents: Methanol , Water ; cooled; heated; 1 h, reflux; cooled

6.2 Reagents: Hydrochloric acid Solvents: Water ; pH 5, cooled

ごうせいかいろ 2

1.2 Reagents: Water ; cooled

2.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Ethanol ; 2 h, 1 MPa, 80 °C; 80 °C → rt

3.1 Reagents: Acetic acid Solvents: Xylene ; 3 h, reflux

4.1 Reagents: Potassium tert-butoxide Solvents: Dimethylformamide ; 30 min, cooled

4.2 10 h, rt

4.3 Reagents: Water ; cooled

5.1 Catalysts: Sodium hydroxide Solvents: Methanol , Water ; cooled; heated; 1 h, reflux; cooled

5.2 Reagents: Hydrochloric acid Solvents: Water ; pH 5, cooled

ごうせいかいろ 3

1.2 10 h, rt

1.3 Reagents: Water ; cooled

2.1 Catalysts: Sodium hydroxide Solvents: Methanol , Water ; cooled; heated; 1 h, reflux; cooled

2.2 Reagents: Hydrochloric acid Solvents: Water ; pH 5, cooled

ごうせいかいろ 4

2.1 Reagents: Acetic acid Solvents: Xylene ; 3 h, reflux

3.1 Reagents: Potassium tert-butoxide Solvents: Dimethylformamide ; 30 min, cooled

3.2 10 h, rt

3.3 Reagents: Water ; cooled

4.1 Catalysts: Sodium hydroxide Solvents: Methanol , Water ; cooled; heated; 1 h, reflux; cooled

4.2 Reagents: Hydrochloric acid Solvents: Water ; pH 5, cooled

ごうせいかいろ 5

1.2 Reagents: Water ; 20 - 25 °C

2.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Ethanol ; 2 h, 1 MPa, 80 °C; 80 °C → rt

3.1 Reagents: Triethylamine Solvents: Acetonitrile ; cooled; 40 min, < 15 °C; 15 °C → reflux; 2 h, reflux; cooled

4.1 Reagents: Sulfuric acid , Fuming nitric acid Solvents: Water ; 1 h, -2 - 0 °C; 4 h, 0 °C

4.2 Reagents: Water ; cooled

5.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Ethanol ; 2 h, 1 MPa, 80 °C; 80 °C → rt

6.1 Reagents: Acetic acid Solvents: Xylene ; 3 h, reflux

7.1 Reagents: Potassium tert-butoxide Solvents: Dimethylformamide ; 30 min, cooled

7.2 10 h, rt

7.3 Reagents: Water ; cooled

8.1 Catalysts: Sodium hydroxide Solvents: Methanol , Water ; cooled; heated; 1 h, reflux; cooled

8.2 Reagents: Hydrochloric acid Solvents: Water ; pH 5, cooled

ごうせいかいろ 6

2.1 Reagents: Potassium tert-butoxide Solvents: Dimethylformamide ; 30 min, cooled

2.2 10 h, rt

2.3 Reagents: Water ; cooled

3.1 Catalysts: Sodium hydroxide Solvents: Methanol , Water ; cooled; heated; 1 h, reflux; cooled

3.2 Reagents: Hydrochloric acid Solvents: Water ; pH 5, cooled

ごうせいかいろ 7

2.1 Reagents: Triethylamine Solvents: Acetonitrile ; cooled; 40 min, < 15 °C; 15 °C → reflux; 2 h, reflux; cooled

3.1 Reagents: Sulfuric acid , Fuming nitric acid Solvents: Water ; 1 h, -2 - 0 °C; 4 h, 0 °C

3.2 Reagents: Water ; cooled

4.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Ethanol ; 2 h, 1 MPa, 80 °C; 80 °C → rt

5.1 Reagents: Acetic acid Solvents: Xylene ; 3 h, reflux

6.1 Reagents: Potassium tert-butoxide Solvents: Dimethylformamide ; 30 min, cooled

6.2 10 h, rt

6.3 Reagents: Water ; cooled

7.1 Catalysts: Sodium hydroxide Solvents: Methanol , Water ; cooled; heated; 1 h, reflux; cooled

7.2 Reagents: Hydrochloric acid Solvents: Water ; pH 5, cooled

ごうせいかいろ 8

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 5, cooled

6-Des(1-methyl-2-benzimidazolyl)-6-carboxy Telmisartan Raw materials

- 3-Methyl-4-nitrobenzoic acid

- Methyl 3-methyl-4-nitrobenzoate

- 4’-Bromomethylbiphenyl-2-carboxylic Acid, Methyl Ester

- 1-[[2'-(Methoxycarbonyl)[1,1'-biphenyl]-4-yl]methyl]-4-methyl-2-propyl-1H-benzimidazole-6-carboxylic Acid Methyl Ester

- Methyl 3-Amino-4-butanamido-5-methylbenzoate

- Methyl 4-butyramido-3-methylbenzoate

- Methyl 7-methyl-2-propyl-1H-benzo[d]imidazole-5-carboxylate

- methyl 4-amino-3-methyl-benzoate

- 4-Butyrylamino-3-methyl-5-nitrobenzoic Acid Methyl Ester

6-Des(1-methyl-2-benzimidazolyl)-6-carboxy Telmisartan Preparation Products

6-Des(1-methyl-2-benzimidazolyl)-6-carboxy Telmisartan 関連文献

-

Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650

-

Xiaoxia Hu,Jing Dai,Jie Wang,Yaning Tan,Xiangdong Yang,Shuang Yang,Quan Yuan J. Mater. Chem. B, 2017,5, 6794-6800

-

Jun Tian,Kang-Ning Yuan,Wen Liu,Hong-Hong Chang,Xing Li Chem. Commun., 2021,57, 1943-1946

-

J. T. A. Gilmour,N. Gaston Phys. Chem. Chem. Phys., 2020,22, 4051-4058

-

Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717

-

Gregor Mali,Jean-Paul Amoureux Phys. Chem. Chem. Phys., 2000,2, 5737-5742

-

Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790

-

Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694

6-Des(1-methyl-2-benzimidazolyl)-6-carboxy Telmisartanに関する追加情報

Comprehensive Overview of 6-Des(1-methyl-2-benzimidazolyl)-6-carboxy Telmisartan (CAS No. 884330-12-5): Structure, Applications, and Research Insights

6-Des(1-methyl-2-benzimidazolyl)-6-carboxy Telmisartan (CAS No. 884330-12-5) is a derivative of the well-known angiotensin II receptor blocker (ARB), Telmisartan. This compound has garnered significant attention in pharmaceutical research due to its potential as a metabolite or intermediate in the synthesis of novel therapeutic agents. The removal of the 1-methyl-2-benzimidazolyl group and the introduction of a carboxy moiety at the 6-position differentiate it structurally from its parent compound, offering unique physicochemical and pharmacological properties.

In recent years, the demand for Telmisartan derivatives has surged, driven by the growing focus on hypertension management and cardiovascular drug development. Researchers are particularly interested in how modifications to the Telmisartan scaffold—such as those seen in 6-Des(1-methyl-2-benzimidazolyl)-6-carboxy Telmisartan—can influence receptor binding affinity, metabolic stability, and tissue selectivity. These investigations align with broader trends in precision medicine and structure-activity relationship (SAR) studies, which aim to optimize drug efficacy while minimizing side effects.

The CAS No. 884330-12-5 identifier is critical for researchers sourcing this compound for analytical standards, pharmacokinetic studies, or drug formulation. Laboratories often employ advanced techniques like high-performance liquid chromatography (HPLC) and mass spectrometry (MS) to characterize its purity and stability. Given its role as a potential biomarker or intermediate, this compound is frequently referenced in patents and peer-reviewed journals exploring ARB metabolism and prodrug design.

From a commercial perspective, 6-Des(1-methyl-2-benzimidazolyl)-6-carboxy Telmisartan is categorized as a high-value fine chemical, often supplied by specialized pharmaceutical intermediates manufacturers. Its synthesis typically involves multi-step organic reactions, including ester hydrolysis and selective dealkylation, which require stringent quality control to ensure compliance with Good Manufacturing Practices (GMP). The compound’s relevance extends to academic research, where it serves as a tool to elucidate the metabolic pathways of Telmisartan and related ARBs.

Emerging discussions in drug repurposing have also spotlighted derivatives like CAS No. 884330-12-5. For instance, studies investigate whether such modified ARBs could exhibit anti-inflammatory or neuroprotective effects, expanding their utility beyond blood pressure regulation. These inquiries resonate with the increasing popularity of multi-target drug discovery—a hot topic in pharmacology and medicinal chemistry forums.

In summary, 6-Des(1-methyl-2-benzimidazolyl)-6-carboxy Telmisartan represents a compelling case study in drug derivative optimization. Its structural nuances, coupled with its applications in cardiovascular research and drug metabolism, make it a valuable asset for both industry and academia. As the scientific community continues to explore personalized therapeutics and green chemistry approaches, compounds like this will remain at the forefront of innovation.

884330-12-5 (6-Des(1-methyl-2-benzimidazolyl)-6-carboxy Telmisartan) 関連製品

- 144701-48-4(Telmisartan)

- 144701-81-5(N-Desmethyl Telmisartan)

- 1026353-20-7(4'-(1,7'-Dimethyl-2'-propyl2,5'-bi-1H-benzimidazol-1'-yl)methyl1,1'-biphenyl-2-carboxylic Acid)

- 884330-14-7(Telmisartan Dimer Impurity)

- 1189889-44-8(Telmisartan-d)

- 2044713-77-9(tert-butyl 3-(piperidin-4-yl)methoxypyrrolidine-1-carboxylate)

- 2680751-48-6(2-[5-({[(prop-2-en-1-yloxy)carbonyl]amino}methyl)-4H-1,2,4-triazol-3-yl]acetic acid)

- 297146-47-5(3-(2,2-Dichloroethenyl)-N-(2,4-dimethylphenyl)-2,2-dimethylcyclopropane-1-carboxamide)

- 2171691-45-3(1-(5-aminopyridin-2-yl)azetidine-2-carboxamide)

- 2000080-29-3(3-(4-methoxyphenyl)oxolane-3-carbonitrile)